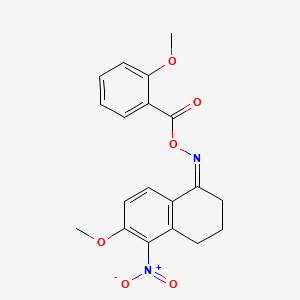
N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide
Vue d'ensemble
Description
N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide, also known as CE-5, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide has been shown to inhibit the activity of various kinases, including Akt and mTOR, which are known to play important roles in cancer cell growth and survival. N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. In cancer cells, N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide has been found to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide has also been shown to inhibit cell proliferation by arresting the cell cycle at the G1 phase. In addition, N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide has been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide has several advantages for lab experiments, including its high purity and yield, low toxicity, and broad range of potential applications. However, N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide also has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. In addition, further studies are needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide and its potential side effects.
Orientations Futures
There are several future directions for research on N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide, including the investigation of its potential applications in drug development and cancer therapy. In drug development, N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In cancer therapy, N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide could be used as a potential adjuvant therapy to enhance the efficacy of existing cancer treatments. Further studies are also needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide and its potential side effects, as well as its potential applications in other fields, such as neuroprotection and inflammation.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and drug development. In cancer research, N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. In neuroprotection, N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide has been found to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. In drug development, N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide has been investigated as a potential lead compound for the development of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-23-15-10-6-5-9-14(15)20-17(22)16(21)19-11-12-7-3-4-8-13(12)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNBBFIMYJOCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)benzoate](/img/structure/B3910381.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-[2-(methylthio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B3910387.png)


![4-(allyloxy)-3-ethoxy-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbenzamide](/img/structure/B3910407.png)






![4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine](/img/structure/B3910455.png)

![N-[3-nitro-4-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3910495.png)